molecular formula C26H20N4O5 B2800255 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-19-6

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2800255
Número CAS: 1207032-19-6
Peso molecular: 468.469
Clave InChI: BDCWRAJXUVGBHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure

The chemical formula of the compound is C23H22N4O4C_{23}H_{22}N_4O_4, and it features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : In a study involving related compounds, IC50 values for cancer cell lines such as HCT-116 and HeLa were reported to be around 36 μM and 34 μM respectively . The introduction of the oxadiazole and quinazoline rings was found to enhance the cytotoxic effects.

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometric analyses indicated an increase in apoptotic cells upon treatment with similar compounds, suggesting that the compound may trigger programmed cell death pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound's structural components suggest potential antimicrobial activity. Compounds with similar benzo[d][1,3]dioxole structures have shown effectiveness against various bacterial strains. For example:

Compound Target Bacteria MIC (μg/ml)
15aEscherichia coli12.5
15dStaphylococcus aureus25

This table illustrates the efficacy of related compounds against common pathogens, indicating that the compound may possess similar antimicrobial properties due to its structural characteristics .

Case Studies

Several case studies have explored the biological activities of compounds with analogous structures:

  • Case Study on Quinazoline Derivatives : A study demonstrated that quinazoline derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Oxadiazole-Based Compounds : Research has shown that oxadiazole-containing compounds can inhibit bacterial growth effectively. The incorporation of electron-withdrawing groups has been linked to enhanced activity against resistant strains of bacteria .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential as an antibacterial agent . The structural components of the molecule suggest that it may interact with bacterial enzymes or receptors, which could inhibit bacterial growth. Research indicates that derivatives of oxadiazole compounds often exhibit significant antibacterial activity due to their ability to disrupt cellular processes in bacteria .

Anticancer Activity

The quinazoline moiety in the compound is known for its anticancer properties. Studies have shown that quinazoline derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds similar to this one have been reported to target the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers .

Neuropharmacology

Research has also focused on the neuropharmacological effects of compounds containing oxadiazole and quinazoline structures. These compounds have been evaluated for their potential as ligands for GABA-A receptors, which play a crucial role in the central nervous system's function. The ability of these compounds to modulate GABAergic activity could lead to applications in treating anxiety disorders and epilepsy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that include the formation of oxadiazole and quinazoline rings. Understanding the structure-activity relationship (SAR) is vital for optimizing its biological activity. For example, modifications to the phenylpropyl group can significantly influence the compound's binding affinity and selectivity towards specific biological targets .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObservations
AntibacterialOxadiazole derivativesSignificant inhibition of bacterial growth observed
AnticancerQuinazoline-based compoundsEffective against EGFR-overexpressing cancer cells
NeuropharmacologicalGABA-A receptor ligandsModulation of anxiety and anticonvulsant effects noted

Case Study: Antibacterial Activity

In a study focusing on oxadiazole derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that certain modifications increased antibacterial efficacy significantly compared to standard antibiotics .

Case Study: Anticancer Potential

Research involving quinazoline derivatives demonstrated that they could induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. The presence of the benzo[d][1,3]dioxole moiety further enhanced this effect by improving solubility and cellular uptake .

Análisis De Reacciones Químicas

Cyclization Reactions

The oxadiazole moiety in this compound originates from cyclization processes. Key methodologies include:

a. Hydrazide Cyclization

  • Intermediate hydrazides react with carbonyl compounds (e.g., diethyl ethoxymethylenemalonate) under acidic conditions to form 1,2,4-oxadiazoles .

  • Example:

    Hydrazide+Diethyl ethoxymethylenemalonateAcOH, refluxOxadiazole derivative[2]\text{Hydrazide} + \text{Diethyl ethoxymethylenemalonate} \xrightarrow{\text{AcOH, reflux}} \text{Oxadiazole derivative}[2]

b. Nitrile Cyclization

  • Nitrile precursors undergo cyclization with hydroxylamine to form oxadiazoles. This method ensures regioselectivity for the 1,2,4-oxadiazole ring.

Reaction Conditions

ReactantsConditionsProductYieldSource
Hydrazide + Malonate esterAcetic acid, reflux1,2,4-Oxadiazole derivative60–75%
Nitrile + NH2_2OH·HClNaOH, ethanol, 80°COxadiazole ring70–85%

Substitution Reactions

The quinazoline core and substituents participate in nucleophilic and electrophilic substitutions:

a. N-Alkylation

  • The quinazoline nitrogen undergoes alkylation with halides (e.g., 3-phenylpropyl bromide) in the presence of K2_2CO3_3 in DMF .

b. Oxadiazole Modifications

  • The oxadiazole ring reacts with thiols or amines under basic conditions to form thioethers or amides . For example:

    Oxadiazole-CH2Cl+RSHEt3NOxadiazole-CH2SR[8]\text{Oxadiazole-CH}_2\text{Cl} + \text{RSH} \xrightarrow{\text{Et}_3\text{N}} \text{Oxadiazole-CH}_2\text{SR}[8]

Key Substitution Pathways

SiteReagentProduct TypeApplication
Quinazoline N-33-Phenylpropyl halideN-Alkylated derivativeEnhanced lipophilicity
Oxadiazole C-5Thiols/AminesThioethers/AmidesBioactivity modulation

Catalytic Functionalization

a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The phenylpropyl side chain can be modified via CuAAC to introduce triazole rings, enhancing interactions with biological targets .

  • Example protocol:

    Alkyne derivative+AzideCuSO4,sodium ascorbateTriazole conjugate[3]\text{Alkyne derivative} + \text{Azide} \xrightarrow{\text{CuSO}_4, \text{sodium ascorbate}} \text{Triazole conjugate}[3]

b. Suzuki-Miyaura Coupling

  • The benzo[d] dioxol-5-yl group enables palladium-catalyzed cross-coupling with aryl boronic acids.

Hydrolysis and Stability

a. Oxadiazole Ring Stability

  • The 1,2,4-oxadiazole ring resists hydrolysis under neutral conditions but degrades in strong acids (>2M HCl) or bases (>1M NaOH).

b. Quinazoline Ring Reactivity

  • The quinazoline-2,4-dione core undergoes hydrolysis at elevated temperatures (80–100°C) in acidic media to yield anthranilic acid derivatives.

Biological Interaction-Driven Reactions

In enzymatic environments:

  • CYP450 Oxidation : The phenylpropyl chain undergoes hydroxylation, forming metabolites with altered pharmacokinetics.

  • Esterase Cleavage : Ester-containing analogs (e.g., methoxy groups) are hydrolyzed to carboxylic acids in vivo.

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity TrendKey FindingSource
Replacement of oxadiazole with thiadiazoleHigher electrophilicityIncreased susceptibility to nucleophiles
Substitution of benzo[d] dioxole with phenylReduced metabolic stabilityFaster CYP450-mediated oxidation

Propiedades

Número CAS

1207032-19-6

Fórmula molecular

C26H20N4O5

Peso molecular

468.469

Nombre IUPAC

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32)

Clave InChI

BDCWRAJXUVGBHU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.